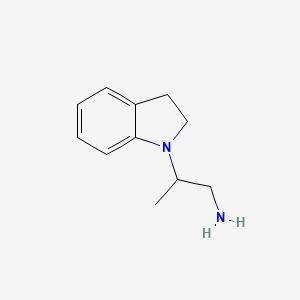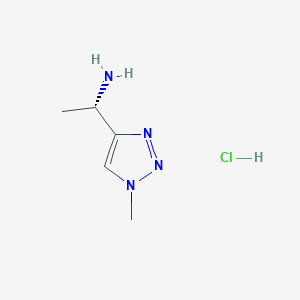
2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a useful research compound. Its molecular formula is C31H26N4O and its molecular weight is 470.576. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-tubercular Agents
Compounds similar to the specified chemical structure have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant anti-tubercular activity, demonstrating their potential as therapeutic agents against tuberculosis. In vitro cytotoxicity data indicated that the most active compounds are safe, as their minimum inhibitory concentration (MIC) values are much lower than their cytotoxic values (Maurya et al., 2013).
Neurological Disorder Agents
Pyrazolo[1,5-c]quinazolines, closely related to the queried chemical structure, have shown potential against neurological disorders. The synthesis of these compounds under mild conditions suggests their applicability in developing treatments for neurological conditions, with studies highlighting their molecular structure and supramolecular assembly that could be beneficial in therapeutic settings (Quiroga et al., 2015).
Cardiovascular Therapeutics
Quinazoline derivatives have been explored for their selective inhibitory activity towards cyclic GMP phosphodiesterase (cGMP-PDE), a key enzyme in cardiovascular function. These compounds, by inhibiting cGMP-PDE, could potentially be used to treat cardiovascular diseases by dilating coronary arteries and increasing intracellular cGMP levels without affecting cAMP levels, showcasing their specificity and potential therapeutic benefits (Takase et al., 1994).
Synthetic Methodologies
The direct oxidative coupling of phenylazoles with internal alkynes, facilitated by rhodium catalysts and copper oxidants, involves the regioselective cleavages of multiple C-H bonds. This methodology can lead to the synthesis of complex aromatic compounds, including those related to the specified chemical structure, offering a pathway for creating fluorescent materials and potential pharmaceuticals (Umeda et al., 2011).
Antimicrobial Activity
Newly synthesized quinazoline and quinoxaline derivatives, including pyrazoline residues, have shown substantial in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the broad-spectrum antimicrobial potential of these compounds, which could be leveraged in the development of new antimicrobial agents (Kumar et al., 2014).
Corrosion Inhibition
Quinazoline derivatives have been studied for their role in corrosion inhibition, particularly for mild steel in acidic mediums. These studies offer insights into the protective capabilities of such compounds, suggesting their utility in industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020).
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O/c1-21-12-14-24(15-13-21)30-26-10-6-7-11-27(26)32-31(33-30)35-29(23-8-4-3-5-9-23)20-28(34-35)22-16-18-25(36-2)19-17-22/h3-19,29H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXOHCVFGFRYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

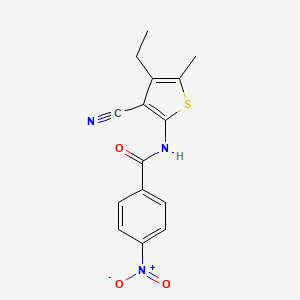
![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)
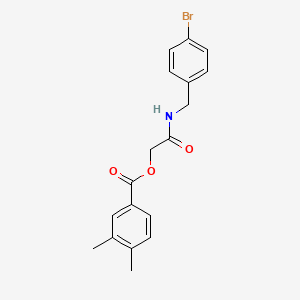
![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)
![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

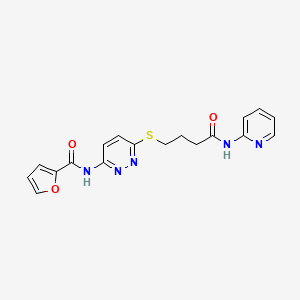
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
